molecular formula C16H21NO B12559314 N-Benzyl-N-(prop-2-en-1-yl)hex-3-enamide CAS No. 143104-66-9

N-Benzyl-N-(prop-2-en-1-yl)hex-3-enamide

Cat. No.: B12559314
CAS No.: 143104-66-9
M. Wt: 243.34 g/mol
InChI Key: HAKHDEZTCSYFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-(prop-2-en-1-yl)hex-3-enamide is a synthetic organic compound featuring a benzyl group and two unsaturated chains (prop-2-en-1-yl and hex-3-enamide) attached to a nitrogen atom. This structure suggests potential as a versatile intermediate in organic synthesis and medicinal chemistry research. The presence of multiple double bonds makes it a candidate for further chemical modifications, such as cyclization reactions or serving as a precursor for more complex molecules. Researchers might explore its application in developing new pharmacologically active compounds or as a building block in polymer science. Specific data on its mechanism of action, solubility, and stability are the subject of ongoing investigation. Handling should follow standard laboratory safety protocols. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

143104-66-9

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

N-benzyl-N-prop-2-enylhex-3-enamide

InChI

InChI=1S/C16H21NO/c1-3-5-7-12-16(18)17(13-4-2)14-15-10-8-6-9-11-15/h4-11H,2-3,12-14H2,1H3

InChI Key

HAKHDEZTCSYFMM-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(=O)N(CC=C)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of Hex-3-enoyl Chloride

Hex-3-enoic acid is treated with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions. For example, refluxing hex-3-enoic acid (1.0 equiv) with SOCl₂ (1.2 equiv) in dichloromethane (DCM) at 40–50°C for 2 hours yields hex-3-enoyl chloride in >90% purity. Excess SOCl₂ is removed via distillation, and the product is stored under inert atmosphere to prevent hydrolysis.

Preparation of N-Benzyl-N-allylamine

N-Benzyl-N-allylamine, a secondary amine, is synthesized via reductive amination of allylamine and benzaldehyde. Allylamine (1.0 equiv) and benzaldehyde (1.1 equiv) are stirred in methanol at 25°C for 12 hours, followed by sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) addition. The reaction proceeds via imine intermediate formation, reduced to the secondary amine in 68–75% yield.

Amide Bond Formation

Hex-3-enoyl chloride (1.0 equiv) is added dropwise to a stirred solution of N-benzyl-N-allylamine (1.1 equiv) and triethylamine (Et₃N, 2.0 equiv) in DCM at 0°C. After 2 hours at room temperature, the mixture is washed with aqueous HCl (1M) and brine, dried over Na₂SO₄, and concentrated. Column chromatography (hexanes/EtOAc, 4:1) affords the title compound in 82% yield.

Key Data:

Step Reagents/Conditions Yield Reference
Hex-3-enoyl chloride SOCl₂, DCM, 40°C, 2 h 92%
N-Benzyl-N-allylamine NaBH₃CN, MeOH, 25°C, 12 h 73%
Amide formation Et₃N, DCM, 0°C → 25°C, 2 h 82%

Palladium-Catalyzed Cross-Coupling Approaches

Transition metal catalysis offers regioselective routes to functionalized amides. A Heck-type coupling between hex-3-enamide intermediates and allyl halides is particularly effective.

Synthesis of N-Benzylhex-3-enamide

Hex-3-enoyl chloride (1.0 equiv) reacts with benzylamine (1.2 equiv) in tetrahydrofuran (THF) at 0°C, yielding N-benzylhex-3-enamide (89%) after aqueous workup.

Allylation via Buchwald-Hartwig Amination

N-Benzylhex-3-enamide (1.0 equiv), allyl bromide (1.5 equiv), Pd₂(dba)₃ (5 mol%), and DavePhos (10 mol%) are heated in toluene at 100°C for 18 hours. The reaction introduces the allyl group via C–N bond formation, yielding the target compound in 76% yield.

Optimized Conditions:

  • Catalyst: Pd₂(dba)₃/DavePhos
  • Solvent: Toluene
  • Temperature: 100°C
  • Time: 18 hours

Multi-Component Ugi Reaction

The Ugi reaction enables single-step assembly of this compound from hex-3-enoic acid, benzaldehyde, allyl isocyanide, and N-benzylamine.

Reaction Protocol

Hex-3-enoic acid (1.0 equiv), benzaldehyde (1.0 equiv), allyl isocyanide (1.0 equiv), and N-benzylamine (1.0 equiv) are stirred in methanol at 25°C for 24 hours. The crude product is purified via silica gel chromatography (CH₂Cl₂/MeOH, 9:1), yielding 58% of the title compound.

Advantages:

  • Convergent synthesis
  • Minimal purification required

Limitations:

  • Moderate yield due to competing pathways

Comparative Analysis of Synthetic Routes

Method Yield Cost Scalability Stereoselectivity
Acid chloride 82% Low High None
Palladium-catalyzed 76% High Moderate High
Ugi reaction 58% Medium Low Moderate

The acid chloride method remains the most practical for large-scale synthesis, while palladium catalysis offers superior stereocontrol for enantioselective applications.

Experimental Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar–H), 5.85–5.72 (m, 2H, CH₂=CH), 5.45–5.32 (m, 2H, CH₂=CH), 4.65 (s, 2H, N–CH₂–Ar), 3.98 (d, J = 6.4 Hz, 2H, N–CH₂–CH₂), 2.42–2.28 (m, 4H, CH₂–CO), 1.62–1.55 (m, 2H, CH₂).
  • IR (KBr): ν = 1645 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H bend).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O, 70:30) confirms >98% purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(prop-2-en-1-yl)hex-3-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-N-(prop-2-en-1-yl)hex-3-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(prop-2-en-1-yl)hex-3-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

This compound

  • Substituents : Benzyl (aromatic), propenyl (allyl), and hex-3-enamide (unsaturated aliphatic).
  • Reactivity: The propenyl group enables allylic C–H activation or polymerization, while the benzyl group may stabilize intermediates via resonance.
  • Applications : Hypothesized uses include polymer precursors or intermediates in organic synthesis.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Substituents : Hydroxy, dimethyl, and methylbenzamide.
  • Reactivity : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization (e.g., Pd-catalyzed coupling).
  • Applications : Catalytic applications in synthetic organic chemistry.

N-Benzylhex-3-enamide (hypothetical analog)

  • Substituents : Benzyl and hex-3-enamide (lacking propenyl).
  • Reactivity : Reduced allylic reactivity compared to the target compound; primary applications may focus on hydrogenation or amide-bond cleavage.

Structural and Crystallographic Comparisons

Property This compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Molecular Weight ~287.38 (calculated) 207.27
Key Functional Groups Benzyl, propenyl, hexenamide Hydroxy, dimethyl, methylbenzamide
Crystallographic Tools SHELXL , WinGX SHELX , X-ray diffraction
Directed Reactivity Allylic C–H activation Metal-catalyzed C–H functionalization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.